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Compound of Interest

4-[2-nitro-4-(1H-pyrazol-5-
Compound Name:

yl)phenyllmorpholine
CAS No.: 1033847-04-9
Cat. No.: B2749467

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of morpholine-substituted nitrophenyl
pyrazoles, a specific class of hybrid heterocycles gaining traction in medicinal chemistry. By
fusing the pharmacophoric pyrazole ring with a solubilizing morpholine moiety and an electron-
withdrawing nitrophenyl group, researchers can exploit a "privileged scaffold" architecture. This
guide details the synthetic pathways, structure-activity relationships (SAR), and validated
protocols for assessing their biological efficacy in oncology and antimicrobial applications.[1]

Part 1: Structural Rationale & Pharmacophore
Design

The biological potency of this scaffold relies on the synergistic interplay of three distinct
structural domains. Understanding this causality is essential for rational drug design.

The Pyrazole Core (The Anchor)
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e Function: Acts as the primary pharmacophore, mimicking the imidazole ring of histidine or
the purine ring of ATP.

¢ Mechanism: Facilitates

stacking interactions with aromatic residues (e.g., Phe, Tyr) in enzyme active sites (e.g.,
COX-2, EGFR).

The Morpholine Ring (The Kinetic Modulator)

o Function: Unlike many lipophilic heterocycles, the morpholine ring introduces a basic
nitrogen and an ether oxygen.

o Causality: This improves water solubility and bioavailability (Lipinski compliance) while acting
as a hydrogen bond acceptor/donor in the solvent-exposed regions of the binding pocket.

The Nitrophenyl Group (The Electronic Tuner)

e Function: Typically located at the

position of the pyrazole.

o Causality: The strong electron-withdrawing nature of the nitro group (

) decreases the electron density of the pyrazole ring, enhancing the acidity of remaining ring
protons and strengthening hydrogen bonding interactions with target proteins.

Part 2: Synthetic Pathways[2]

The most robust method for synthesizing these derivatives is the Claisen-Schmidt
Condensation followed by Heterocyclization. This pathway is preferred for its high yield and
regioselectivity.

Workflow Visualization

The following diagram illustrates the logical flow from precursors to the final bioactive scaffold.
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Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and subsequent
cyclization with hydrazine.

Part 3: Therapeutic Profiles & SAR[3][4][5]
Antimicrobial Activity

Morpholine-substituted pyrazoles have demonstrated significant efficacy against Gram-positive
bacteria (S. aureus) and fungi (C. albicans).

e Mechanism: Inhibition of DNA Gyrase (topoisomerase Il), preventing bacterial DNA
replication.

e SAR Insight: The presence of the morpholine ring at the C-3 position significantly lowers the
Minimum Inhibitory Concentration (MIC) compared to unsubstituted analogs, likely due to
improved cell wall penetration.

Anticancer Activity (EGFR & Kinase Inhibition)

These hybrids function as ATP-competitive inhibitors.

o Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor
Receptor (VEGFR).

o Data: Compounds with a 4-nitrophenyl group at

often show

values in the low micromolar range (
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) against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

e Apoptosis: Induction of caspase-3 activation, leading to programmed cell death.

Anti-inflammatory (COX-2 Selectivity)

Similar to Celecoxib, the nitrophenyl pyrazole core fits into the hydrophobic side pocket of
COX-2.

o Selectivity: The bulky morpholine group prevents entry into the smaller COX-1 active site,
reducing gastrointestinal side effects common with non-selective NSAIDs.

Summary of Biological Data

Biological Cell Line / o . Potency
. Activity Metric Reference
Target Strain Range
) ) S. aureus
Antibacterial MIC [1, 4]
(Gram+)
Antifungal C. albicans MIC [1, 4]
Anticancer MCF-7 (Breast) [6, 7]
Anticancer HepG2 (Liver) [2]
Anti-
) COX-2 Enzyme [10]
inflammatory

Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(4-nitrophenyl)-3-
morpholinophenyl-1H-pyrazole

Objective: To synthesize the target scaffold with >90% purity.
e Chalcone Formation:

o Dissolve 4-morpholinoacetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol)
in ethanol (30 mL).
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o Add 40% NaOH solution (5 mL) dropwise with constant stirring at 0-5°C.
o Stir for 3 hours at room temperature.

o Pour into ice-cold water and acidify with HCI. Filter the yellow precipitate (Chalcone).
Recrystallize from ethanol.

e Cyclization:

o Dissolve the Chalcone (0.01 mol) and 4-nitrophenylhydrazine (0.01 mol) in glacial acetic
acid (20 mL).

o Critical Step: Reflux for 6-8 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl
Acetate 7:3).

o Cool the mixture and pour into crushed ice.

o Filter the solid product, wash with water to remove acid traces, and recrystallize from
DMF/Ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine
values against cancer cell lines.
e Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h at 37°C (
).
o Treatment: Add synthesized compounds at varying concentrations (

) dissolved in DMSO (final DMSO concentration
). Include Doxorubicin as a positive control.[2]

¢ Incubation: Incubate for 48 hours.
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e Labeling: Add
of MTT dye (
in PBS) to each well. Incubate for 4 hours.

e Solubilization: Remove supernatant and add

DMSO to dissolve formazan crystals.

o Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability
percentage.

Part 5: Molecular Mechanism & Docking

The binding efficacy of these molecules is governed by specific interactions within the ATP-
binding pocket of kinases (e.g., EGFR).

Signaling Pathway Inhibition

The following diagram details how the ligand interrupts downstream cancer signaling.
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Figure 2: Mechanism of action showing competitive inhibition of the EGFR kinase domain
leading to apoptosis.

Docking Insights:
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» The Morpholine oxygen often acts as a hydrogen bond acceptor for the backbone NH of
residues in the hinge region (e.g., Met793 in EGFR).

e The Nitrophenyl group orients towards the solvent interface or a hydrophobic sub-pocket,
stabilizing the conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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